1,3-Oxazinane

Beschreibung

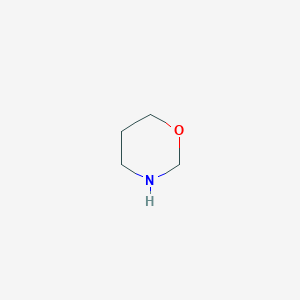

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-oxazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-5-4-6-3-1/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPOOAJESJYDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301901 | |

| Record name | 1,3-oxazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14558-49-7 | |

| Record name | 2H-1,3-Oxazine, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014558497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14558-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-oxazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1,3-OXAZINE, TETRAHYDRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WM6T7ZJ9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The 1,3-Oxazinane Core: A Comprehensive Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of the 1,3-oxazinane scaffold, a privileged structure in modern medicinal chemistry.

The 1,3-oxazinane ring system, a six-membered heterocycle containing a nitrogen and an oxygen atom at the 1 and 3 positions, has garnered significant attention in the field of drug discovery. Its inherent conformational flexibility and capacity for diverse intermolecular interactions make it a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a thorough overview of the 1,3-oxazinane core, encompassing its synthesis, physicochemical properties, and diverse biological activities, with a focus on its applications in anticancer, anti-inflammatory, and antimicrobial research.

Core Structure and Physicochemical Properties

The 1,3-oxazinane moiety's structure allows for a wide range of substitutions, enabling the fine-tuning of its physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles. The presence of both a nitrogen and an oxygen atom within the ring imparts a unique electronic and steric character, influencing properties such as polarity, hydrogen bonding capacity, and metabolic stability.

Below is a summary of the key physicochemical properties of the parent 1,3-oxazinane structure.

| Property | Value |

| Molecular Formula | C4H9NO |

| Molecular Weight | 87.12 g/mol |

| XLogP3-AA | -0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 87.06841391 g/mol |

| Topological Polar Surface Area | 21.3 Ų |

Synthetic Strategies

A variety of synthetic methodologies have been developed for the construction of the 1,3-oxazinane ring system, offering access to a diverse array of derivatives. Key strategies include multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple starting materials.

A general workflow for the synthesis of 1,3-oxazinane derivatives often involves the condensation of an amine, an aldehyde, and a suitable oxygen-containing component.

Biological Activities and Therapeutic Potential

Derivatives of the 1,3-oxazinane core have demonstrated a remarkable breadth of biological activities, highlighting their potential in treating a wide range of diseases. The primary areas of investigation include oncology, inflammation, and infectious diseases.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of 1,3-oxazinane derivatives against various cancer cell lines. The mechanisms underlying their anticancer activity are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Oxazine-pyrimidine derivative (3a) | MCF-7 (Breast) | 9.17 | [1] |

| Piperazine-pyrimidine derivative (5b) | MCF-7 (Breast) | 6.29 | [1] |

| 2H-1,4-benzoxazin-3(4H)-one derivative (7) | HepG2 (Liver) | 4.07 ± 0.09 | [2] |

| 2H-benzo[b][3]oxazin-3(4H)-one derivative (8) | HCT116 (Colon) | 4.87 ± 0.78 | [2] |

| 1,2,3-triazole-1,3,4-oxadiazole-triazine derivative (9a) | PC3 (Prostate) | 0.56 ± 0.09 | [4] |

| 1,2,3-triazole-1,3,4-oxadiazole-triazine derivative (9a) | A549 (Lung) | 1.45 ± 0.74 | [4] |

| 1,2,3-triazole-1,3,4-oxadiazole-triazine derivative (9a) | MCF-7 (Breast) | 1.14 ± 0.65 | [4] |

| 1,2,3-triazole-1,3,4-oxadiazole-triazine derivative (9d) | DU-145 (Prostate) | 0.16 ± 0.083 | [4] |

One of the key mechanisms of action for the anticancer and anti-inflammatory effects of certain 1,3-oxazinane derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][5] NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Certain 1,3-oxazinane derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways.[6]

| Compound | Assay | % Inhibition (at 100 µg/mL) | Reference |

| 6d | Carrageenan-induced paw edema | 46.8 | [7] |

| 6i | Carrageenan-induced paw edema | 48.1 | [7] |

| 6j | Carrageenan-induced paw edema | 49.4 | [7] |

| 6l | Carrageenan-induced paw edema | 48.5 | [7] |

| 4c | Albumin denaturation | IC50 = 5.5 µg/mL | [8] |

| 4h | Heat-induced hemolysis | IC50 = 4.807 µg/mL | [8] |

| 4h | Hypotonicity-induced hemolysis | IC50 = 7.37 µg/mL | [8] |

A primary mechanism for the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Some 1,3-oxazinane derivatives are also being investigated for their potential to inhibit COX-1 and COX-2.[3][9]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge. The 1,3-oxazinane scaffold has been explored for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.[10][11]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 1,2-bis(6-substituted-2H-benzo[e][3][12]oxazin-3(4H)-yl)ethanes | S. aureus, E. coli, S. Typhi, B. subtilis | 6.25 | [3] |

| 1,2-bis(6-substituted-2H-benzo[e][3][12]oxazin-3(4H)-yl)ethanes | A. flavus, C. albicans, A. niger, C. oxysporum | 6.25 | [3] |

| Dihydro-1,3-oxazine derivative (T 615) | Mycobacterium tuberculosis | <2 | [11] |

| Dihydro-1,3-oxazine derivative (T 638) | Mycobacterium tuberculosis | <2 | [11] |

Experimental Protocols

To facilitate further research and development of 1,3-oxazinane-based therapeutics, detailed protocols for key synthetic and biological assays are provided below.

Synthesis of 2,3-Disubstituted-3,4-dihydro-2H-1,3-benzoxazines

This procedure is a representative example of a multicomponent reaction to synthesize 1,3-oxazinane derivatives.

Materials:

-

2-(N-substituted aminomethyl)phenol

-

Aromatic aldehyde

-

Trimethylsilyl (B98337) chloride (TMSCl)

-

Dichloromethane (B109758) (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of 2-(N-substituted aminomethyl)phenol (1.0 mmol) and an aromatic aldehyde (1.2 mmol) in dichloromethane (10 mL), add trimethylsilyl chloride (1.5 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,3-disubstituted-3,4-dihydro-2H-1,3-benzoxazine.

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplate

-

1,3-Oxazinane derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the 1,3-oxazinane derivative in culture medium and add 100 µL of each concentration to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplate

-

1,3-Oxazinane derivative (test compound)

-

Bacterial or fungal inoculum standardized to 0.5 McFarland

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the 1,3-oxazinane derivative in the appropriate broth medium in a 96-well microplate.

-

Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the inoculum to each well containing the test compound. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[9][16]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

1,3-Oxazinane derivative (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the 1,3-oxazinane derivative at various concentrations to the wells. Include a control without the inhibitor.

-

Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader in kinetic mode.

-

Calculate the rate of the reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC50 value.

Conclusion

The 1,3-oxazinane core represents a highly valuable scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of promising biological activities. The synthetic versatility of this heterocyclic system allows for the creation of large and diverse chemical libraries for high-throughput screening. The potent anticancer, anti-inflammatory, and antimicrobial activities exhibited by various 1,3-oxazinane derivatives, coupled with an increasing understanding of their mechanisms of action, underscore their significant therapeutic potential. Further exploration of this privileged structure is warranted to develop novel and effective treatments for a range of human diseases.

References

- 1. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Synthetic Oxazines Target NF-κB in Colon Cancer In Vitro and Inflammatory Bowel Disease In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpr.com [ijrpr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 10. ikm.org.my [ikm.org.my]

- 11. Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 15. Broth microdilution - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Oxazinane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazinane scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The physicochemical characteristics of these derivatives are paramount to their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, permeability, and ultimately, their therapeutic efficacy. This guide provides a comprehensive overview of the core physicochemical properties of 1,3-oxazinane derivatives, detailed experimental protocols for their determination, and insights into their synthesis and biological mechanisms of action.

Core Physicochemical Properties of 1,3-Oxazinane Derivatives

The fundamental physicochemical properties of a drug candidate, such as lipophilicity (LogP), acidity constant (pKa), and aqueous solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For the parent 1,3-oxazinane, some of these properties have been computationally predicted.[2] However, for drug development purposes, experimentally determined values for substituted derivatives are essential for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Table 1: Physicochemical Properties of 1,3-Oxazinane and Representative Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) | pKa (Predicted) |

| 1,3-Oxazinane | C₄H₉NO | 87.12 | - | -0.1 | 8.08 ± 0.20 |

| 1,3-Di(2-furyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazine | C₂₀H₁₅NO₃ | 317.34 | 103.4-104.5 | - | - |

| 1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazine | C₂₀H₁₅NO₃ | 317.34 | 128.2-129.8 | - | - |

| 1,3-Di(4-pyridinyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazine | C₂₂H₁₇N₃O | 339.39 | 184.7-186.3 | - | - |

| N-{4-[2-Amino-4-phenyl-6H-[3][4]oxazin-6-yl]-phenyl}-nicotinamide | C₂₄H₂₀N₄O₂ | 400.48 | 159 | - | - |

| N-{4-[2-Amino-4-(4-methyl-phenyl)-6H-[3][4]oxazin-6-yl]-phenyl}-nicotinamide | C₂₅H₂₂N₄O₂ | 426.51 | 89 | - | - |

Data for the parent 1,3-oxazinane is from PubChem.[2] Data for the naphtho[1,2-e][3][4]oxazine derivatives is from the Journal of The Chemical Society of Pakistan.[5] Data for the N-substituted nicotinamide (B372718) derivatives is from Der Pharma Chemica. Predicted values are computationally derived and should be confirmed experimentally.

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data is the cornerstone of drug development. The following section details standard protocols for the determination of key physicochemical properties.

Lipophilicity (LogP/LogD) Determination: The Shake-Flask Method

The shake-flask method is the gold-standard for determining the octanol-water partition coefficient (LogP) or distribution coefficient (LogD).[4][6]

Principle: A compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4 for LogD). The system is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined.

Detailed Protocol:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the chosen aqueous buffer (e.g., PBS pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[4]

-

Partitioning: In a suitable vessel (e.g., glass vial or centrifuge tube), add a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol. Add a small aliquot of the compound's stock solution.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated using the following formula: LogP or LogD = log₁₀ ( [Concentration in octanol] / [Concentration in aqueous phase] )

Acidity Constant (pKa) Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[3]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Detailed Protocol:

-

Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[7]

-

Sample Preparation: Dissolve a precisely weighed amount of the 1,3-oxazinane derivative in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).

-

Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound) to the sample solution.[3]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be used to accurately determine the equivalence point.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for oral drug absorption. The shake-flask method is a common technique for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a specific pH and temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then determined.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of the solid 1,3-oxazinane derivative to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at various pH values).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Data Reporting: The solubility is reported in units such as µg/mL or mM.

Synthesis and Potential Signaling Pathways

General Synthesis Workflow

The synthesis of 1,3-oxazinane derivatives, particularly benzoxazines, is often achieved through a Mannich-type condensation reaction.[8] This typically involves the reaction of a phenol, a primary amine, and formaldehyde.[9][10]

Caption: General workflow for the synthesis of 1,3-oxazinane derivatives.

Potential Anticancer Mechanism: PI3K/Akt Signaling Pathway

Several heterocyclic compounds have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that regulates cell proliferation, survival, and growth, and is often dysregulated in cancer.[11][12][13] While specific 1,3-oxazinane derivatives are still under investigation as direct inhibitors of this pathway, their structural similarity to other known PI3K/Akt inhibitors suggests this as a plausible mechanism of action for their observed anticancer effects.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by 1,3-oxazinane derivatives.

This technical guide provides a foundational understanding of the physicochemical properties of 1,3-oxazinane derivatives, essential for their development as therapeutic agents. The provided experimental protocols offer a starting point for researchers to generate the critical data needed to advance these promising compounds through the drug discovery pipeline. Further research is warranted to build a comprehensive database of these properties for a diverse range of derivatives and to elucidate their precise mechanisms of action.

References

- 1. ijrpr.com [ijrpr.com]

- 2. 1,3-Oxazinane | C4H9NO | CID 287364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1,3-Oxazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazine scaffold, a heterocyclic motif containing nitrogen and oxygen atoms at the 1 and 3 positions, has garnered significant attention in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide spectrum of biological activities. This technical guide provides an in-depth overview of the key biological properties of 1,3-oxazine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Numerous studies have demonstrated the potent anticancer effects of 1,3-oxazine derivatives against a range of cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce apoptosis through various mechanisms, including the modulation of key signaling pathways.

One of the crucial mechanisms of action for the anticancer activity of certain 1,3-oxazine derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[3][4] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[5]

Oxazine-linked pyrimidines, such as the compound TRX-01, have been identified as potent inhibitors of NF-κB activation in breast cancer cells.[6] The proposed mechanism involves the binding of the 1,3-oxazine derivative to the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent activation of target genes.[1][2] This inhibition of the NF-κB pathway ultimately leads to decreased cancer cell viability.

dot

Caption: Inhibition of the NF-κB signaling pathway by 1,3-oxazine derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 1,3-oxazine derivatives, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4H-benzo[d][1][7]oxazines | MCF-7 | 3.1 - 95 | [8] |

| 4H-benzo[d][1][7]oxazines | HCC1954 | 3.1 - 95 | [8] |

| 4H-benzo[d][1][7]oxazines | CAMA-1 | 0.16 - 139 | [9] |

| 4H-benzo[d][1][7]oxazines | SKBR-3 | 0.09 - 93.08 | [9] |

| Oxazine-linked pyrimidine (B1678525) (TRX-01) | MCF-7 | 9.17 | [2] |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[10]

dot

Caption: General experimental workflow for the MTT assay.

Detailed Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCC1954) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.[8]

-

Compound Treatment: The cells are then treated with various concentrations of the 1,3-oxazine derivatives (typically ranging from 0.1 to 100 µM) and incubated for 48 to 72 hours.[8][9]

-

MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[10]

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[10]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

1,3-oxazine derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[11] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Dihydro-1,3-oxazine derivatives have shown notable efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.[12] Additionally, certain bis-oxazine derivatives have exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 1,3-oxazine derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Dihydro-1,3-oxazine derivatives | Mycobacterium tuberculosis | < 2 | [12] |

| 1,2-bis(6-substituted-2H-benzo[e][1][7]oxazin-3(4H)-yl)ethanes | Staphylococcus aureus | 6.25 | [11] |

| 1,2-bis(6-substituted-2H-benzo[e][1][7]oxazin-3(4H)-yl)ethanes | Escherichia coli | 6.25 | [11] |

| 1,2-bis(6-substituted-2H-benzo[e][1][7]oxazin-3(4H)-yl)ethanes | Aspergillus flavus | 6.25 | [11] |

| 1,2-bis(6-substituted-2H-benzo[e][1][7]oxazin-3(4H)-yl)ethanes | Candida albicans | 6.25 | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13][14]

dot

Caption: General experimental workflow for the broth microdilution assay.

Detailed Methodology:

-

Compound Dilution: Two-fold serial dilutions of the 1,3-oxazine compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[15]

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria) is prepared.[16]

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Certain 1,3-oxazine derivatives have exhibited significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. These compounds can exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the stabilization of cellular membranes.

Naphtho[1,2-e][1][7]oxazine derivatives have been shown to protect red blood cells from heat-induced hemolysis, indicating a membrane-stabilizing effect which is a hallmark of anti-inflammatory activity.[17][18] Other 1,3-oxazine derivatives have demonstrated the ability to inhibit protease activity, which is implicated in the inflammatory process.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of representative 1,3-oxazine derivatives.

| Compound Class | Assay | Inhibition (%) | IC50 (µg/mL) | Reference |

| Naphtho[1,2-e][1][7]oxazine derivatives | Heat-induced hemolysis | - | 4.807 | [18] |

| N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[1][7]oxazine-6-yl]-phenyl}-nicotinamide | Protease inhibition | 77.74 (at 100 µg/mL) | - | |

| N-{4-[2-Amino-4-(3-nitro-phenyl)-6H-[1][7]oxazine-6-yl]-phenyl}-nicotinamide methane | Protease inhibition | 86.34 (at 100 µg/mL) | - |

Experimental Protocol: Heat-Induced Hemolysis Assay

This assay assesses the ability of a compound to stabilize red blood cell membranes against heat-induced lysis.[19]

Detailed Methodology:

-

Erythrocyte Suspension Preparation: A suspension of red blood cells (RBCs) is prepared from fresh human blood.

-

Reaction Mixture: The reaction mixture consists of the RBC suspension, a buffer solution (e.g., isotonic phosphate (B84403) buffer, pH 7.4), and the test compound at various concentrations.

-

Incubation: The mixtures are incubated at 56°C for 30 minutes.

-

Centrifugation: The tubes are centrifuged to pellet the intact RBCs.

-

Absorbance Measurement: The absorbance of the supernatant, which contains the hemoglobin released from lysed cells, is measured at 560 nm.

-

Calculation: The percentage of hemolysis inhibition is calculated relative to a control without the test compound.

Antiviral Activity: A Promising Avenue for New Therapeutics

The antiviral potential of 1,3-oxazine derivatives is an emerging area of research. Certain oxazinyl flavonoids have demonstrated promising activity against plant viruses, such as the Tobacco Mosaic Virus (TMV).[5][20] This suggests that the 1,3-oxazine scaffold could be a valuable starting point for the development of novel antiviral agents.

Quantitative Antiviral Activity Data

The following table shows the in vivo anti-TMV activity of representative oxazinyl flavonoids.

| Compound | Curative Activity (% inhibition at 500 µg/mL) | Protective Activity (% inhibition at 500 µg/mL) | Inactivation Activity (% inhibition at 500 µg/mL) | Reference |

| 6n | 56 | 55 | 65 | [5][21] |

| 6p | 58 | 57 | 68 | [5][21] |

| Ningnanmycin (control) | 55 | 54 | 62 | [5][21] |

Experimental Protocol: Anti-TMV Activity Assay (Half-Leaf Method)

This method is used to evaluate the in vivo antiviral activity of compounds against TMV in plants.[22]

Detailed Methodology:

-

Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a TMV suspension.

-

Compound Application:

-

Curative Assay: The test compound is applied to the leaves after virus inoculation.

-

Protective Assay: The test compound is applied to the leaves before virus inoculation.

-

Inactivation Assay: The test compound is mixed with the virus inoculum before application to the leaves.

-

-

Incubation: The plants are kept in a controlled environment for 3-4 days to allow for the development of local lesions.

-

Lesion Counting: The number of local lesions on the treated half of the leaf is counted and compared to the untreated control half.

-

Inhibition Calculation: The percentage of inhibition is calculated based on the reduction in the number of lesions.

Conclusion

The 1,3-oxazine scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable range of biological activities. The data and protocols presented in this guide highlight the potential of these compounds as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. Further research into the synthesis of novel derivatives, elucidation of their mechanisms of action, and optimization of their pharmacokinetic properties will be crucial in translating the therapeutic potential of 1,3-oxazine compounds into clinical applications. This guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF-κB in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Effect of 4 H-Benzo[ d] [1, 3]oxazines on the Proliferation of Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Broth microdilution reference methodology | PDF [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study - Arabian Journal of Chemistry [arabjchem.org]

The 1,3-Oxazinane Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazinane scaffold, a six-membered heterocycle containing nitrogen and oxygen atoms at the 1 and 3 positions, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features, including conformational flexibility and the capacity for diverse intermolecular interactions, make it a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive overview of the 1,3-oxazinane core, detailing its synthesis, diverse biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Core Synthesis Strategies

The construction of the 1,3-oxazinane ring is primarily achieved through multicomponent reactions, offering high atom economy and structural diversity. The Mannich and Betti reactions are among the most frequently employed methods.[1]

A common and efficient approach involves the one-pot condensation of a phenol, an amine, and an aldehyde.[1] This strategy allows for the generation of a wide array of derivatives by varying the substituent on each of the starting materials. Another significant synthetic route involves the cyclization of chalcones (α,β-unsaturated ketones) with urea (B33335) in the presence of a base.[1]

Diverse Biological Activities

Derivatives of the 1,3-oxazinane scaffold have demonstrated a remarkable spectrum of pharmacological activities, positioning them as promising candidates for the treatment of a wide range of diseases. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 1,3-oxazinane derivatives against various cancer cell lines. The mechanisms underlying their anticancer activity are often multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB pathway.

Antimicrobial Activity

The 1,3-oxazinane scaffold has been successfully incorporated into molecules exhibiting significant activity against a range of microbial pathogens, including bacteria and fungi. Dihydro-1,3-oxazine derivatives, in particular, have shown notable efficacy against Mycobacterium tuberculosis.

Anti-inflammatory Activity

Certain 1,3-oxazinane derivatives have been shown to possess significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of pro-inflammatory signaling pathways, including the NF-κB pathway, which plays a central role in the inflammatory response.

Quantitative Data Summary

The following tables summarize the biological activity of representative 1,3-oxazinane derivatives, providing quantitative data for easy comparison.

Table 1: Anticancer Activity of Representative 1,3-Oxazinane Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-methoxy-4-(3-morpholino-5-(arylamino)phenoxy)benzaldehyde derivative | Pancreatic adenocarcinoma (Capan-1) | 1.4 | [2] |

| (-)-Isopulegol-based 1,3-oxazine | Human cervical cancer (HeLa) | 15.2 | [3] |

| (-)-Isopulegol-based 1,3-oxazine | Human breast cancer (MCF-7) | 18.5 | [3] |

| 7-Piperazin-Substituted[1][4]Oxazolo[4,5-d]pyrimidine | Leukemia (CCRF-CEM) | >100 | |

| 7-Piperazin-Substituted[1][4]Oxazolo[4,5-d]pyrimidine | Colon Cancer (HCT-116) | 1.8 |

Table 2: Antimicrobial Activity of Representative 1,3-Oxazinane Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Imidazo[2,1-b][1][4]oxazine derivatives | Mycobacterium tuberculosis H37Rv | 0.18 - 1.63 | [5] |

| Benzo[d][1][4]oxazin-4-one derivative (M5) | Staphylococcus aureus | - | [6] |

| 1,3-Oxazin analog of Thio-4-azaspiro[4.5]decan-3-one | Pseudomonas aeruginosa | 12.5 | [7] |

| 1,3-Oxazin analog of Thio-4-azaspiro[4.5]decan-3-one | Escherichia coli | 25 | [7] |

Table 3: Anti-inflammatory and Antioxidant Activity of Representative 1,3-Oxazinane Derivatives

| Compound/Derivative Class | Assay | % Inhibition or IC50 | Reference |

| N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[1][4]oxazin-6-yl]-phenyl}-nicotinamide | BSA method (Anti-inflammatory) | Significant activity at 10, 50, 100 µg/mL | |

| N-{4-[2-Amino-4-(3-nitro-phenyl)-6H-[1][4]oxazin-6-yl]-phenyl}-nicotinamide | Protease method (Anti-inflammatory) | Significant activity at 10, 50, 100 µg/mL | |

| 1,3-Oxazine derivatives | DPPH method (Antioxidant) | IC50 = 0.90 - 3.04 mcg/ml | [8] |

| 1,3-Oxazine derivatives | Nitric oxide assay (Antioxidant) | IC50 = 1.55 mcg/ml | [8] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 1,3-oxazinane derivatives are crucial for reproducibility and further development.

General Synthesis of 1,3-Oxazine Derivatives from Chalcones and Urea[9]

-

Chalcone (B49325) Synthesis: Substituted benzaldehydes are reacted with substituted acetophenones in the presence of a base (e.g., NaOH) in ethanol (B145695) to yield the corresponding chalcone derivatives.

-

Cyclization: The synthesized chalcone (1 equivalent) and urea (1 equivalent) are dissolved in ethanol containing a catalytic amount of sodium hydroxide.

-

The reaction mixture is stirred at room temperature for several hours and then refluxed for an extended period (e.g., 6 hours).

-

After cooling, the reaction mixture is poured into ice-cold water with stirring to precipitate the product.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 1,3-oxazinane derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The 1,3-oxazinane derivatives are serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity (DPPH Radical Scavenging Assay)[9]

-

Sample Preparation: Various concentrations of the 1,3-oxazinane derivatives are prepared in a suitable solvent (e.g., methanol).

-

Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is added to the sample solutions.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.

Signaling Pathways and Logical Relationships

The biological effects of 1,3-oxazinane derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is critical for rational drug design and development.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Some 1,3-oxazinane derivatives have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.

Caption: Inhibition of the NF-κB signaling pathway by 1,3-oxazinane derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. The activation of effector caspases, such as caspase-3 and caspase-7, leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. Some 1,3-oxazinane derivatives have been shown to induce apoptosis by activating these caspase cascades.

Caption: Induction of apoptosis by 1,3-oxazinane derivatives via caspase activation.

General Drug Discovery Workflow

The discovery and development of new drugs based on the 1,3-oxazinane scaffold typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: A generalized workflow for the discovery of 1,3-oxazinane-based drugs.

Conclusion

The 1,3-oxazinane scaffold continues to be a highly attractive and fruitful area of research in medicinal chemistry. Its synthetic tractability and the broad range of biological activities exhibited by its derivatives underscore its potential for the development of novel therapeutics. Future efforts in this field will likely focus on the exploration of novel synthetic methodologies to access more complex and diverse chemical space, as well as in-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these promising compounds. The integration of computational and experimental approaches will be pivotal in accelerating the journey of 1,3-oxazinane-based candidates from laboratory curiosities to life-saving medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciencescholar.us [sciencescholar.us]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Stereochemistry and Conformational Analysis of 1,3-Oxazinanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazinane scaffold, a six-membered heterocycle containing a nitrogen and an oxygen atom in a 1,3-relationship, is a privileged structural motif in medicinal chemistry. Its prevalence in a wide array of biologically active compounds, including anticancer and antiviral agents, underscores the importance of a thorough understanding of its stereochemical and conformational properties. This technical guide provides a comprehensive overview of the core principles governing the three-dimensional structure of 1,3-oxazinanes, methods for their analysis, and the implications for their role in drug design and development.

Core Stereochemical Principles of the 1,3-Oxazinane Ring

The 1,3-oxazinane ring typically adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain. However, the presence of the two heteroatoms, nitrogen and oxygen, introduces several unique stereoelectronic effects that significantly influence its conformational preferences.

1.1. Conformational Isomerism and the Anomeric Effect

The chair conformation of a substituted 1,3-oxazinane can exist as two rapidly interconverting chair forms. Substituents can occupy either an axial or an equatorial position. The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects.

A key stereoelectronic factor is the anomeric effect , which describes the tendency of an electronegative substituent at the anomeric carbon (C-2, C-4, or C-6, adjacent to the oxygen or nitrogen) to favor an axial orientation, despite the potential for increased steric hindrance. This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of the heteroatom and the antibonding σ* orbital of the axial C-X bond. In 1,3-oxazinanes, a strong anomeric effect is observed, which stabilizes the conformation with an equatorial orientation of the lone pair on the nitrogen atom.[1]

1.2. Ring-Chain Tautomerism

1,3-Oxazinane derivatives can also exhibit ring-chain tautomerism, an equilibrium between the cyclic form and an open-chain Schiff base or imine. This phenomenon is particularly relevant for N-unsubstituted 1,3-oxazinanes and can be influenced by substituents, solvent, and pH. The stability of the cyclic form is often correlated with the electronic properties of the substituents.

Conformational Analysis: Quantitative Data

The conformational preference of substituents on the 1,3-oxazinane ring can be quantified by the conformational free energy difference (ΔG°), also known as the A-value. This value represents the energy difference between the axial and equatorial conformers. While a comprehensive set of A-values for a wide range of substituents on the 1,3-oxazinane ring is not as extensively tabulated as for cyclohexane, computational and experimental studies provide valuable insights.

For N-substituted 1,3-oxazinanes, the conformational preference is influenced by the size of the substituent. For smaller substituents like methyl, ethyl, and propyl, the axial conformation is often preferred in the gas phase.[2] However, for bulkier groups like isopropyl and tert-butyl, the equatorial conformer is more abundant to minimize steric interactions.[2] In solution, the polarity of the solvent can significantly influence the equilibrium, with more polar solvents tending to stabilize the more polar equatorial conformer.[2]

| Substituent Position | Substituent | ΔG° (kcal/mol) | Predominant Conformer (% Equatorial) | Method | Reference |

| N-3 | Methyl | 0.2 | 58 | Dipole Moment | [2] |

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary experimental techniques for elucidating the stereochemistry and conformation of 1,3-oxazinanes.

3.1. NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a wealth of information about the conformation of the 1,3-oxazinane ring in solution.

Vicinal Coupling Constants (³JHH): The magnitude of the three-bond coupling constant (³JHH) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is a powerful tool for determining the relative orientation of protons and, by extension, the conformation of the ring. In a chair conformation:

-

Axial-Axial (³Jaa): Large coupling constants, typically in the range of 9-12 Hz, are observed due to the ~180° dihedral angle.

-

Axial-Equatorial (³Jae) and Equatorial-Equatorial (³Jee): Smaller coupling constants, typically in the range of 2-5 Hz, are observed due to the ~60° dihedral angle.

| Coupling Type | Dihedral Angle (approx.) | Typical ³JHH Range (Hz) |

| Axial-Axial (a,a) | 180° | 9 - 12 |

| Axial-Equatorial (a,e) | 60° | 2 - 5 |

| Equatorial-Equatorial (e,e) | 60° | 2 - 5 |

Nuclear Overhauser Effect (NOE): Through-space interactions between protons can be detected using NOE experiments (e.g., NOESY). The presence of an NOE between two protons indicates their spatial proximity (typically < 5 Å), which can be used to confirm stereochemical assignments and conformational preferences. For example, a strong NOE between a substituent and axial protons at the 3- and 5-positions would confirm its axial orientation.

3.2. X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive determination of the solid-state conformation of 1,3-oxazinane derivatives. This technique yields precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's three-dimensional structure. This information is invaluable for validating computational models and understanding intermolecular interactions in the crystalline state.

Experimental Protocols

4.1. Synthesis of 1,3-Oxazinanes

A common method for the synthesis of 1,3-oxazinanes is the cyclocondensation reaction between a 1,3-aminoalcohol and an aldehyde or ketone.

Protocol: General Synthesis of an N-Substituted 1,3-Oxazinane

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-substituted 1,3-aminoalcohol (1.0 eq) in a suitable solvent (e.g., toluene, methanol).

-

Aldehyde Addition: Add the desired aldehyde (1.1 eq) to the solution.

-

Catalyst (Optional): For less reactive starting materials, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A Dean-Stark trap can be used to remove the water formed during the reaction if a non-polar solvent is used.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel or by distillation.

-

Characterization: Characterize the purified 1,3-oxazinane by NMR (¹H, ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

4.2. NMR Spectroscopic Analysis for Conformational Assignment

Protocol: Determination of Conformational Preferences by ¹H NMR

-

Sample Preparation: Dissolve a sufficient amount of the purified 1,3-oxazinane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to obtain a concentration of approximately 5-10 mg/mL in an NMR tube.

-

¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Signal Assignment: Assign all proton resonances using 2D NMR techniques such as COSY (Correlated Spectroscopy) to identify coupled protons.

-

Coupling Constant Measurement: Carefully measure the vicinal coupling constants (³JHH) for all relevant protons. Pay close attention to the multiplets corresponding to the protons on the 1,3-oxazinane ring.

-

Conformational Analysis:

-

Identify protons with large coupling constants (9-12 Hz) as being in a diaxial relationship.

-

Identify protons with small coupling constants (2-5 Hz) as being in an axial-equatorial or diequatorial relationship.

-

Based on the coupling patterns, deduce the preferred chair conformation and the axial/equatorial orientation of the substituents.

-

-

NOESY Experiment (Optional): For ambiguous cases, acquire a 2D NOESY spectrum to identify through-space correlations that can confirm the spatial proximity of protons and thus the stereochemistry and conformation.

4.3. X-ray Crystallography

Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Growth: Grow single crystals of the 1,3-oxazinane derivative suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of solvent is critical and often requires screening of various solvents and solvent mixtures.

-

Crystal Selection and Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head, often using a cryoprotectant to prevent crystal damage during data collection at low temperatures.

-

Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Data Processing: Process the raw diffraction images to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate crystal structure.

-

Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions, which provides a detailed picture of the molecule's conformation in the solid state.

Application in Drug Development: HIV-1 Reverse Transcriptase Inhibition

The 1,3-oxazinane scaffold is a key component of several non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used in the treatment of HIV-1 infection. A notable example is Efavirenz. The specific stereochemistry and conformation of the 1,3-oxazinane ring are crucial for the potent inhibitory activity of these compounds.

Mechanism of Action: NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase (RT). They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), which is located approximately 10 Å from the polymerase active site.[3] The binding of the NNRTI induces a conformational change in the enzyme, particularly in the "thumb" and "finger" subdomains, which restricts the mobility of the enzyme and prevents it from carrying out the DNA polymerization step necessary for viral replication.[4]

The diagram below illustrates the general mechanism of HIV-1 reverse transcriptase inhibition by a 1,3-oxazinane-based NNRTI.

Caption: HIV-1 RT Inhibition by a 1,3-Oxazinane NNRTI.

The following diagram illustrates the general experimental workflow for identifying and characterizing 1,3-oxazinane-based NNRTIs.

Caption: Workflow for 1,3-Oxazinane NNRTI Discovery.

Conclusion

The stereochemistry and conformational analysis of 1,3-oxazinanes are critical aspects that dictate their biological activity. The interplay of steric and stereoelectronic effects, particularly the anomeric effect, governs the conformational preferences of this important heterocyclic scaffold. A thorough understanding of these principles, aided by modern analytical techniques such as NMR spectroscopy and X-ray crystallography, is essential for the rational design of novel 1,3-oxazinane-based therapeutic agents with improved efficacy and specificity. The successful development of drugs like Efavirenz highlights the power of leveraging this fundamental chemical knowledge in the pursuit of new medicines.

References

An In-depth Technical Guide to the Synthesis and Applications of 1,3-Oxazinanes

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazinane scaffold, a six-membered heterocycle containing nitrogen and oxygen atoms at the 1 and 3 positions, has garnered significant attention in medicinal chemistry. Its structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis and applications of 1,3-oxazinane derivatives, with a focus on their therapeutic potential.

Core Synthesis Methodologies

The construction of the 1,3-oxazinane ring can be achieved through various synthetic strategies. The most prominent methods include multi-component reactions such as the Mannich and Betti reactions, which offer high atom economy and procedural simplicity.

A general workflow for the multi-component synthesis of 1,3-oxazinanes is depicted below. This approach typically involves the condensation of an amine, an aldehyde (often formaldehyde), and a phenolic compound.[1]

Experimental Protocols

Detailed methodologies for key synthetic procedures are provided below to facilitate the replication and further development of these compounds.

Protocol 1: Multi-component Synthesis of Naphthoxazines [2][3]

This protocol describes a green and efficient method for the synthesis of 1,3-naphthoxazine derivatives using an aqueous extract of Acacia concinna pods as a natural surfactant and catalyst.

-

Materials:

-

2-Naphthol (B1666908) (1 mmol)

-

Aromatic or aliphatic aldehyde (1 mmol)

-

Primary amine (1 mmol)

-

Aqueous extract of Acacia concinna pods (20% w/v, 5 mL)

-

-

Procedure:

-

A mixture of 2-naphthol, the aldehyde, and the amine is prepared in the aqueous extract of Acacia concinna pods.

-

The reaction mixture is stirred at room temperature for the specified time as monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is filtered using Whatman No. 1 filter paper.

-

The collected product is recrystallized from an appropriate solvent and dried.

-

Protocol 2: Synthesis of 1,3-Oxazine Derivatives from Chalcones and Urea (B33335)

This method utilizes chalcones (α,β-unsaturated ketones) as precursors for the synthesis of 1,3-oxazine derivatives.

-

Materials:

-

Substituted chalcone (B49325) (0.01 mol)

-

Urea (0.01 mol)

-

Ethanolic sodium hydroxide (B78521) solution

-

-

Procedure:

-

Equimolar quantities of the substituted chalcone and urea are dissolved in ethanolic sodium hydroxide solution in a round-bottom flask.

-

The reaction mixture is stirred for 2-3 hours at room temperature.

-

After stirring, the mixture is refluxed for 6 hours.

-

The reaction mixture is then poured into ice-cold water with continuous stirring for 1 hour.

-

The mixture is cooled at 0°C for 42 hours to facilitate precipitation.

-

The precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure 1,3-oxazine derivative.

-

Protocol 3: Betti Reaction for the Synthesis of 1,3-Disubstituted-2,3-dihydro-1H-naphtoxazines [4][5]

The Betti reaction is a classical method for the synthesis of aminobenzylnaphthols, which can be further cyclized to form naphthoxazines.

-

Materials:

-

2-Naphthol

-

Various aldehydes

-

Ammonia

-

-

Procedure:

-

A Mannich-type aminoalkylation reaction of 2-naphthol with an aldehyde is carried out in the presence of ammonia.

-

The resulting aminobenzylnaphthol intermediate is then cyclized to form the 1,3-disubstituted-2,3-dihydro-1H-naphtoxazine.

-

Therapeutic Applications of 1,3-Oxazinanes

Derivatives of 1,3-oxazinane have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development. Key therapeutic areas include oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 1,3-oxazinane derivatives against various human cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and inhibition of cell proliferation.

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |

| N2-(p-trifluoromethyl)aniline-substituted 2,4-diaminopyrimidine | A2780, SiHa, HeLa, MCF-7, MDA-MB-231 | Comparable to cisplatin | [6] |

| 4H-benzo[d][1][7]oxazine derivatives | MCF-7, HCC1954 | 3.1 - 95 | [8] |

| Thiazine derivative (A8) | HRT (colon cancer) | 206.7 µg/mL | [8] |

| Oxazine derivative (A9) | HRT (colon cancer) | 0.1669 µg/mL | [8] |

| 1,3-Oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives | NCI breast cancer subpanel | Varied high antitumor activity | [9] |

Antimicrobial Activity

The 1,3-oxazinane core is also a privileged scaffold for the development of novel antimicrobial agents. These compounds have shown efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.

| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| Dihydro-1,3-oxazine derivatives | Mycobacterium tuberculosis | < 2 | [10] |

| Dihydro-1,3-oxazine derivatives | Escherichia coli, Clostridium pneumoniae, Salmonella typhi | Marked activity | [10] |

| Imidazo[2,1-b][1][7]oxazine derivatives | M. tuberculosis H37Rv | 0.18 - 1.63 | [11] |

| Imidazo[2,1-b][1][7]oxazine derivatives | Clinical isolates of M. tuberculosis | < 0.5 | [11] |

| Pyrimidine (B1678525) derivative (PYB01) | S. aureus (including resistant strains) | 168.4 µM | [12] |

| 1,3,4-Oxadiazole derivatives | Methicillin-resistant S. aureus (MRSA) | 0.25 - 1 | [13] |

Anti-inflammatory Activity

Certain 1,3-oxazine derivatives have exhibited significant anti-inflammatory properties. A potential mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[14]

Experimental Workflow for Biological Evaluation

A standardized workflow is crucial for the reliable assessment of the biological activity of newly synthesized compounds. The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains using the broth microdilution method.[15][16][17][18]

References

- 1. ijrpr.com [ijrpr.com]

- 2. cbijournal.com [cbijournal.com]

- 3. Efficient synthesis of some [1,3]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. researchgate.net [researchgate.net]

- 6. Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 139.91.210.27 [139.91.210.27]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives against Multidrug-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. rr-asia.woah.org [rr-asia.woah.org]

The Ascendant Therapeutic Trajectory of Novel 1,3-Oxazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazine scaffold has solidified its position as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of novel 1,3-oxazine derivatives, focusing on their quantitative biological data, detailed experimental protocols for their evaluation, and the intricate signaling pathways through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation therapeutics.

Core Biological Activities and Quantitative Data

1,3-oxazine derivatives have exhibited significant promise across several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The following tables summarize the quantitative data from various studies, highlighting the potency of these compounds.

Anticancer Activity

The cytotoxic effects of novel 1,3-oxazine derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in Table 1.